molecular formula C28H22N2O3 B6490294 N-(4-ethylphenyl)-3-(naphthalene-2-amido)-1-benzofuran-2-carboxamide CAS No. 888459-11-8

N-(4-ethylphenyl)-3-(naphthalene-2-amido)-1-benzofuran-2-carboxamide

Cat. No. B6490294
CAS RN: 888459-11-8
M. Wt: 434.5 g/mol
InChI Key: LMFQNNVIWJSWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-3-(naphthalene-2-amido)-1-benzofuran-2-carboxamide, commonly referred to as 4-EPNB, is a synthetic molecule that has been studied in recent years for its potential applications in various scientific research fields. 4-EPNB is a derivative of naphthalene, an aromatic hydrocarbon, and is composed of a benzofuran and carboxamide moieties. It has been studied for its potential use as a drug, a fluorescent dye, and a molecular probe.

Scientific Research Applications

4-EPNB has been studied for its potential applications in various scientific research fields. It has been used as a drug, a fluorescent dye, and a molecular probe. As a drug, 4-EPNB has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. As a fluorescent dye, 4-EPNB has been used to label proteins and other molecules for imaging and tracking purposes. As a molecular probe, 4-EPNB has been used to investigate the structure and function of proteins and other molecules.

Mechanism of Action

The exact mechanism of action of 4-EPNB is not yet fully understood. However, it is believed that 4-EPNB binds to certain proteins and other molecules and modulates their activity, leading to its various effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EPNB have not been fully studied. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been shown to modulate the activity of certain proteins, such as the insulin receptor, and to modulate the activity of certain enzymes, such as cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-EPNB in lab experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, 4-EPNB is relatively stable and can be stored for long periods of time. However, 4-EPNB is expensive and is not widely available.

Future Directions

The potential applications of 4-EPNB are still being explored. Some potential future directions include: the development of new synthesis methods for 4-EPNB; the use of 4-EPNB for drug delivery; the use of 4-EPNB as a fluorescent dye for imaging and tracking purposes; the use of 4-EPNB as a molecular probe for investigating protein structure and function; and the use of 4-EPNB for the treatment of various diseases.

Synthesis Methods

4-EPNB can be synthesized through a simple and efficient method that involves the reaction of 4-ethylphenyl bromide with naphthalene-2-amido-1-benzofuran-2-carboxylic acid in the presence of a base. The reaction is carried out in a solvent such as dichloromethane at room temperature and yields 4-EPNB in good yields.

properties

IUPAC Name

N-(4-ethylphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O3/c1-2-18-11-15-22(16-12-18)29-28(32)26-25(23-9-5-6-10-24(23)33-26)30-27(31)21-14-13-19-7-3-4-8-20(19)17-21/h3-17H,2H2,1H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFQNNVIWJSWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-(naphthalene-2-amido)-1-benzofuran-2-carboxamide

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